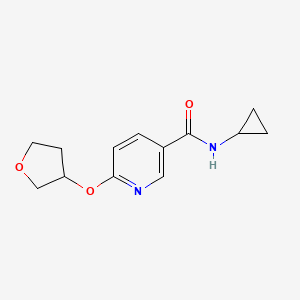
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tetrahydrofuran ring, and a nicotinamide moiety. These structural features contribute to its diverse chemical and biological properties.
Méthodes De Préparation
The synthesis of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropyl group and the tetrahydrofuran ring are then introduced through a series of chemical reactions. Common synthetic routes include the use of cyclopropyl bromide and tetrahydrofuran-3-ol as starting materials, which are reacted under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be compared with other similar compounds, such as:
N-cyclopropyl-6-((tetrahydrofuran-2-yl)oxy)nicotinamide: This compound differs by the position of the oxygen atom in the tetrahydrofuran ring, which can affect its chemical and biological properties.
N-cyclopropyl-6-((tetrahydropyran-3-yl)oxy)nicotinamide: The substitution of tetrahydrofuran with tetrahydropyran introduces a different ring size, potentially altering its reactivity and interactions with biological targets.
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)pyridine: Replacing the nicotinamide moiety with pyridine can change the compound’s electronic properties and its ability to participate in specific reactions.
Propriétés
IUPAC Name |
N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGYIHWVRHKEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














